Propan-2-yl 6-{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 6-{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylate typically involves multiple steps, starting with the preparation of the cyclohexene ring and subsequent functionalization. Common synthetic routes include:
Cyclohexene Ring Formation: The cyclohexene ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Carbamoyl Group: The carbamoyl group is introduced using reagents such as carbamoyl chlorides or isocyanates under controlled conditions.
Attachment of Diethoxyphenyl Substituents: The diethoxyphenyl groups are attached through nucleophilic substitution reactions, often using diethoxyphenyl halides as starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 6-{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and catalysts such as palladium or platinum.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Modified derivatives with different functional groups.
Scientific Research Applications
Propan-2-yl 6-{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, coatings, and chemical intermediates.
Mechanism of Action
The mechanism of action of Propan-2-yl 6-{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 6-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylate
- Propan-2-yl 6-{[2-(3,4-dihydroxyphenyl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylate
- Propan-2-yl 6-{[2-(3,4-dimethylphenyl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylate
Uniqueness
Propan-2-yl 6-{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylate is unique due to the presence of diethoxyphenyl groups, which impart distinct chemical and biological properties. These substituents can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H33NO5 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
propan-2-yl 6-[2-(3,4-diethoxyphenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C23H33NO5/c1-5-27-20-12-11-17(15-21(20)28-6-2)13-14-24-22(25)18-9-7-8-10-19(18)23(26)29-16(3)4/h7-8,11-12,15-16,18-19H,5-6,9-10,13-14H2,1-4H3,(H,24,25) |
InChI Key |
AWPYBLOMOHGCER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)C2CC=CCC2C(=O)OC(C)C)OCC |
Origin of Product |
United States |
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